ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate
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Overview
Description
Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate is a chemical compound with the molecular formula C9H11N7O2 and a molecular weight of 249.229 g/mol . This compound features a unique structure that combines a pyrimidine ring with a tetrazole ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates . The process includes several steps:
Ring Closure: Formation of the pyrimidine ring.
Aromatization: Conversion to an aromatic compound.
S-Methylation: Introduction of a methyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Chemical Reactions Analysis
Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in treating diseases caused by protozoa.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antitrypanosomal activity is attributed to its ability to interfere with the metabolic processes of Trypanosoma brucei .
Comparison with Similar Compounds
Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate can be compared with other similar compounds, such as:
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine ring structure and exhibit comparable biological activities.
Tetrazole Derivatives: Compounds with a tetrazole ring that show similar chemical reactivity and applications.
Properties
Molecular Formula |
C9H11N7O2 |
---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
ethyl 2-[5-(2-aminopyrimidin-5-yl)tetrazol-2-yl]acetate |
InChI |
InChI=1S/C9H11N7O2/c1-2-18-7(17)5-16-14-8(13-15-16)6-3-11-9(10)12-4-6/h3-4H,2,5H2,1H3,(H2,10,11,12) |
InChI Key |
PTRZBEXDVHNGMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CN=C(N=C2)N |
Origin of Product |
United States |
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